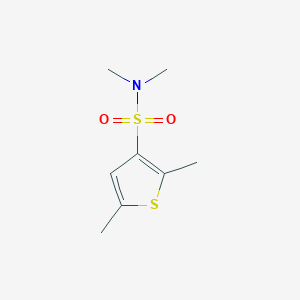![molecular formula C16H16N4OS2 B5521471 N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Various analogues of CB(2) ligands, including pyrazole derivatives, have been synthesized and evaluated for cannabinoid receptor affinity, indicating the relevance of this class of compounds in receptor-targeted synthesis (Murineddu et al., 2006).
- The synthesis of 3-methylisoxazole-5-carboxamides and related pyrazole derivatives has been reported, showing the versatility and complexity of synthesizing such compounds (Martins et al., 2002).
Molecular Structure Analysis
- The crystal structure of various pyrazole derivatives has been extensively studied, revealing key features like dihedral angles and conformation, which are crucial for understanding the molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties
- Pyrazole derivatives have been synthesized and characterized, revealing the potential for various chemical reactions and their properties. The focus on creating compounds with specific receptor affinities or biological activities demonstrates the chemical versatility of these molecules (McLaughlin et al., 2016).
Physical Properties Analysis
- The physical properties of related compounds, including their crystal structure and thermal stability, have been studied, offering insights into the physical characteristics that might be expected from N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide (Prabhuswamy et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Research has shown that derivatives related to the given compound exhibit significant antibacterial and antimicrobial properties. For instance, studies on tetracyclic pyridone carboxylic acids, which share a structural motif with the compound of interest, have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including efficacy in inhibiting DNA gyrase in Escherichia coli, indicating potential as a broad-spectrum antibiotic (Jinbo et al., 1993). Another study highlighted the synthesis of pyrazole derivatives, showcasing their role as inhibitors of photosynthetic electron transport, which could be exploited in developing new herbicides or antimicrobial agents (Vicentini et al., 2005).
Analgesic and Anti-inflammatory Activities
Compounds containing the pyrazole moiety, similar to the structure , have been investigated for their analgesic and anti-inflammatory activities. This includes research on pyrazolo[3,4-c]pyrazole derivatives, which have been synthesized and shown to possess both analgesic and anti-inflammatory properties, suggesting potential applications in pain management and anti-inflammatory therapies (More et al., 2022).
Antifungal and Antitumor Applications
Studies have also focused on the antifungal and antitumor potential of similar compounds. For example, novel chemical transformations of tenoxicam led to derivatives that have been explored for their antitumor properties, indicating the versatility of these compounds in medicinal chemistry and potential applications in cancer therapy (Kóczián et al., 2005). Additionally, antimicrobial activities of bifunctional thieno[3,2-c]pyrazole and related derivatives have been investigated, highlighting their moderate to high activity against various microorganisms, including fungi and bacteria, further underscoring their potential in developing new antimicrobial agents (Aly, 2016).
Propiedades
IUPAC Name |
N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-20(8-12-10-4-2-5-11(10)18-19-12)16(21)13-9-23-15(17-13)14-6-3-7-22-14/h3,6-7,9H,2,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVYCPGBASRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCC2)C(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)


![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)
![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)